molecular formula C7H12N2 B8407105 meta-Toluene diamine

meta-Toluene diamine

Cat. No.: B8407105
M. Wt: 124.18 g/mol
InChI Key: PZKPUGIOJKNRQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

meta-Toluene diamine (m-TDA, CAS 25376-45-8) is an aromatic amine appearing as a light yellow solid that can darken to purple or black upon long-term storage or exposure to air . It typically exists as an isomeric mixture, consisting of approximately 80% 2,4-toluenediamine (CAS 95-80-7) and 20% 2,6-toluenediamine (CAS 823-40-5) . Its primary industrial importance lies in its role as a key precursor in the synthesis of toluene di-isocyanate (TDI), a fundamental raw material for producing polyurethanes . The global m-TDA market is closely linked to polyurethane demand, which is driven by sectors like construction, automotive, and furniture, with the market projected to grow at a CAGR of 5.5% from 2024 to 2034 . Beyond TDI synthesis, m-TDA is valuable as a polyether starting agent, where it helps create foams with uniform cell structure, improved insulation, and enhanced low-temperature performance . It also functions as an epoxy resin curing agent and an intermediate for synthesizing other aromatic diamine curing agents like dimethyltetoluene diamine (DMTDA) and diethyltoluenediamine (DETDA), used in polyurethane elastomers and epoxy resins . Furthermore, it serves as a dye intermediate . The compound has a molecular formula of C7H10N2 and a molecular weight of 122.17 . It melts between 88°C and 96°C and has a boiling point of 283°C . This product is intended for research purposes only. It is not for diagnostic or therapeutic use, and it is not for human use .

Properties

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

1-methylcyclohexa-3,5-diene-1,3-diamine

InChI

InChI=1S/C7H12N2/c1-7(9)4-2-3-6(8)5-7/h2-4H,5,8-9H2,1H3

InChI Key

PZKPUGIOJKNRQZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CC=C1)N)N

Origin of Product

United States

Scientific Research Applications

Curing Agent in Polymer Chemistry

Overview
MTD is predominantly utilized as a curing agent for polyurethane and epoxy resins. These resins are essential in manufacturing coatings, adhesives, foams, and elastomers.

Chemical Reaction
MTD reacts with isocyanates or epoxides to form crosslinked networks that enhance the mechanical properties of the final product. The reaction can be summarized as follows:

Isocyanate+Meta Toluene DiamineCured Polymer\text{Isocyanate}+\text{Meta Toluene Diamine}\rightarrow \text{Cured Polymer}

Advantages

  • Faster Curing Time: MTD exhibits a quicker curing process compared to other diamines like ortho-toluene diamine (OTD) and para-toluene diamine (PTD) .
  • Lower Viscosity: This property allows for easier processing during manufacturing .
  • Enhanced Compatibility: MTD demonstrates better compatibility with various chemicals used in resin formulations .

Dyes and Pigments Production

Overview
MTD serves as a building block for synthesizing various dyes and pigments, including azo and anthraquinone derivatives.

Synthesis Process
The synthesis involves several chemical reactions such as diazotization and coupling, which can be represented generically as:

Meta Toluene Diamine+Diazonium SaltAzo Dye\text{Meta Toluene Diamine}+\text{Diazonium Salt}\rightarrow \text{Azo Dye}

Applications in Industry

  • Textiles: MTD-derived dyes are utilized to color fabrics and textiles.
  • Plastics and Inks: The pigments produced from MTD are used in plastics and printing inks .

Pharmaceutical Intermediates

Overview
MTD is also employed as an intermediate in the production of various pharmaceuticals.

Case Study: Synthesis of Pharmaceutical Compounds
Research has shown that MTD can be transformed into active pharmaceutical ingredients through multi-step synthesis processes. For example, it can be used in the preparation of certain analgesics and anti-inflammatory drugs .

Environmental and Safety Considerations

While MTD has significant industrial applications, it is crucial to note its environmental impact and safety concerns. MTD is classified as hazardous by regulatory agencies due to its potential to cause skin irritation, respiratory sensitization, and toxicity to aquatic organisms . Manufacturers must implement strict safety protocols when handling this compound.

Comparison with Similar Compounds

Diethyl Toluene Diamine (DETDA)

Structure : Ethyl-substituted derivative of MTD.
Properties :

Property DETDA MTD
Molecular Weight ~178.26 g/mol 122.17 g/mol
Physical State Light yellow liquid Light yellow solid
Boiling Point 310°C 283°C
Viscosity (20°C) 280 mPa·s N/A (solid)
Amine Value 625–635 mgKOH/g N/A
Toxicity Lower toxicity than MOCA Limited toxicity data

Applications : DETDA is a liquid aromatic amine used as a chain extender and curing agent in polyurethane systems. Its low viscosity and compatibility with polyols make it suitable for high-performance elastomers and coatings .

Key Advantage : Enhanced processing ease (liquid form) and thermal stability compared to MTD .

Dimethyl Thio-Toluene Diamine (DMTDA)

Structure : Sulfur-containing analog of MTD.
Properties :

Property DMTDA MTD
Toxicity Lower than MOCA Limited data
Physical State Liquid Solid
Curing Speed Moderate Moderate

Applications: DMTDA is a safer alternative to MOCA (4,4'-methylenebis(2-chloroaniline)), a traditional but carcinogenic curing agent. It provides comparable mechanical properties in polyurethane elastomers with improved safety .

Key Advantage : Reduced health risks and compliance with stricter regulatory standards .

Polyamide Curing Agents

Structure : Derived from dimerized fatty acids and polyamines (e.g., hexamethylene diamine).
Properties :

Property Polyamide Agents MTD
Molecular Weight ~600–10,000 g/mol 122.17 g/mol
Viscosity Medium (e.g., 1,000–5,000 mPa·s) N/A
Thermal Stability Moderate (Tg ~60–100°C) High (decomposes >250°C)

Applications : Polyamide curing agents are used in epoxy systems for coatings and adhesives, offering flexibility and corrosion resistance. Unlike MTD, they are less brittle but have lower heat resistance .

Key Disadvantage : Inferior thermal stability compared to aromatic diamines like MTD .

Bio-Based Diamines

Examples: 4,4′-diamino-α-truxilic acid (4ATA), cardanol-based diamines. Properties:

Property Bio-Based Diamines MTD
Source Renewable (e.g., plant oils) Petrochemical
Thermal Stability High (Tg >200°C for 4ATA) High
Mechanical Strength Moderate to high High

Applications: Bio-based diamines are used in polyimides and polyurethanes to reduce environmental impact. However, aliphatic chains in compounds like cardanol-derived diamines reduce rigidity compared to MTD .

Key Trade-off : Sustainability vs. performance (e.g., flexibility vs. stiffness) .

N,N-Diethyl-meta-toluamide (DEET)

Structure: Not a diamine but shares a meta-toluene backbone. Properties:

Property DEET MTD
Function Insect repellent Polymer curing agent
Toxicity Severe inhalational toxicity Limited data

Note: DEET highlights the importance of functional group variations in dictating application and safety profiles .

Research Findings and Trends

  • Toxicity Reduction : DETDA and DMTDA are increasingly replacing MTD and MOCA in polyurethane systems due to safer profiles .
  • Bio-Based Shift : Diamines like 4ATA demonstrate competitive thermal properties but require optimization for industrial scalability .
  • Performance Gaps : Aliphatic and bio-based diamines often sacrifice mechanical strength for flexibility, limiting their use in high-stress applications .

Preparation Methods

Reaction Mechanism and Conditions

Nitration employs a mixed acid system comprising sulfuric acid (60–70 wt%) and nitric acid (30–40 wt%). Sulfuric acid acts as a catalyst, generating the nitronium ion (NO₂⁺), which undergoes electrophilic substitution with toluene. The first nitration step forms mononitrotoluene (MNT), followed by a second nitration to yield DNT. The meta-directing nature of the nitro group ensures preferential formation of 2,4-DNT and 2,6-DNT isomers (Scheme 1).

Table 1: Typical Nitration Conditions and Isomer Distribution

ParameterValue
Sulfuric Acid Concentration60–70 wt%
Nitric Acid Concentration30–40 wt%
Reaction Temperature30–50°C
Isomer Ratio (2,4:2,6-DNT)80:20 ± 1

The isomer ratio is influenced by nitric acid strength and temperature. Higher nitric acid concentrations favor 2,4-DNT due to enhanced nitronium ion activity, while elevated temperatures may increase byproduct formation, such as trinitrotoluene (TNT).

Catalytic Hydrogenation of DNT to Toluenediamine (TDA)

Hydrogenation of DNT to MTD involves reducing nitro groups to amines. This exothermic reaction requires precise control to avoid over-reduction or deamination.

Catalysts and Reaction Parameters

Industrial processes predominantly use Raney nickel catalysts due to their cost-effectiveness and high activity. Palladium and platinum catalysts, though more active, are less economical for large-scale production.

Table 2: Hydrogenation Catalysts and Performance

CatalystTemperature (°C)Pressure (bar)Yield (%)
Raney Nickel80–12010–3095–98
Palladium/Carbon50–805–1598–99
Platinum/Carbon60–9010–2097–99

The reaction occurs in a slurry or fixed-bed reactor, with hydrogen gas introduced under pressure. Solvents such as methanol or water enhance mass transfer and heat dissipation.

Hydrogenation Mechanism

The reduction proceeds via intermediates, including nitroso compounds and hydroxylamines, before final conversion to MTD (Scheme 2). Side reactions, such as the formation of toluidines, are minimized by maintaining optimal pH (6–8) and avoiding excessive temperatures.

Purification and Isolation of Meta-Toluene Diamine

Post-hydrogenation, the crude MTD mixture undergoes distillation to remove byproducts like ortho-toluenediamine, water, and residual solvents.

Distillation Techniques

Fractional distillation under reduced pressure (50–100 mmHg) separates MTD isomers, with the bottom product containing the desired 80:20 isomer ratio.

Table 3: Distillation Parameters for MTD Purification

ParameterValue
Temperature Range180–200°C
Pressure50–100 mmHg
Isomer Purity≥99%

Alternative Synthesis Pathways

While the nitration-hydrogenation route dominates industry, alternative methods have been explored:

Reductive Carbonylation of DNT

This phosgene-free approach uses carbon monoxide and palladium catalysts to convert DNT directly to MTD. However, high pressures (150–300 bar) and catalyst deactivation limit scalability.

Enzymatic Reduction

Emerging research employs nitroreductase enzymes for eco-friendly DNT reduction. Although promising, enzymatic methods face challenges in reaction rate and catalyst reuse.

Industrial-Scale Production Considerations

Large-scale MTD synthesis requires addressing:

  • Safety : Hydrogenation reactors must withstand high pressures and temperatures.

  • Catalyst Regeneration : Raney nickel catalysts are periodically reactivated to maintain activity.

  • Waste Management : Spent acids from nitration are neutralized or recycled to minimize environmental impact .

Q & A

Q. What methodologies are recommended for characterizing the purity and structural integrity of meta-toluene diamine (m-TDA)?

To assess purity, use 1H-NMR spectroscopy to quantify diamine content by analyzing glycolyl unit integration ratios, as validated by feed ratio comparisons . For structural confirmation, employ heteronuclear 13C–19F coupling analysis (via COSY spectra) to resolve CF3-attached carbons and verify molecular geometry . Elemental analysis should align with theoretical values (e.g., C: 68.8%, H: 8.2%, N: 22.9%) .

Q. How can researchers accurately determine the physical properties (e.g., melting point, thermal stability) of m-TDA?

Use differential scanning calorimetry (DSC) to measure melting points (88–96°C) and thermogravimetric analysis (TGA) to evaluate thermal stability. TGA profiles correlate diamine-V bond strength with dissociation temperatures (e.g., 150–375°C), revealing structural influences on stability . For hygroscopicity, quantify moisture content via Karl Fischer titration (<0.05%) .

Advanced Research Questions

Q. What experimental design strategies optimize m-TDA synthesis while minimizing byproducts?

Apply Design of Experiments (DOE) with factorial designs to test variables like reaction temperature, solvent ratios, and catalyst loading. Use continuous flow reactors to enhance reaction control and reduce side products (e.g., bis-adducts), as demonstrated in diamine acetylation studies . Randomize trials using tools like Minitab® to mitigate bias .

Q. How should researchers address contradictions in toxicological data, such as m-TDA’s dermal vs. respiratory sensitization potential?

Conduct systematic reviews integrating in vivo models (e.g., mouse local lymph node assay for dermal sensitization, EC₃ = 19%) and respiratory challenge assays. Evidence shows m-TDA lacks respiratory sensitization at tested concentrations (0.5%) and exhibits no cross-reactivity with toluene diisocyanate (TDI) . Use PRISMA frameworks to reconcile conflicting results .

Q. What role does diamine spatial structure play in modifying polymer membrane properties for hydrogen purification?

Cross-linking m-TDA with PIM-1/Matrimid matrices alters membrane morphology from dense to composite structures, as shown by positron annihilation lifetime spectroscopy (PALS) . Spatial structure (not pKa) governs reactivity, reducing d-spacing (XRD) and diffusivity coefficients, thereby enhancing H₂ selectivity .

Q. How can in silico methods improve hazard assessments for m-TDA derivatives?

Perform computational toxicity screening using tools like USEtox to predict ecotoxicity and human health impacts. Validate results against experimental datasets (e.g., SciFinder hits for amide toxicity) to prioritize safer derivatives .

Q. What methodologies elucidate m-TDA’s interaction with diamine oxidase (DAO) in biological systems?

Use kinetic assays to measure DAO activity inhibition by m-TDA. Gene expression studies (e.g., qPCR) can identify DAO regulation pathways, while copper ion chelation experiments reveal cofactor-dependent enzymatic inactivation .

Q. How do thermal degradation profiles of m-TDA complexes inform material stability?

Analyze TGA-DSC coupled data to map decomposition stages. For example, [VCl₂(m-TDA)₂] dissociates diamine ligands at 150–375°C, with bond strength correlating to ligand field stability (e.g., dmeda > tmeda) .

Q. What synergistic effects emerge when m-TDA is mixed with other amines in flotation processes?

Bench flotation tests (1:1 ether monoamine/diamine mixtures) reveal enhanced mineral recovery at 45–55 g/t dosages. Use factorial DOE to optimize collector ratios and assess interactions via response surface modeling .

Q. How can researchers validate m-TDA’s stability under long-term storage conditions?

Monitor colorimetric changes (light yellow to dark purple/black) as oxidation markers. Accelerated aging studies under controlled humidity/temperature, paired with Fourier-transform infrared spectroscopy (FTIR) , detect degradation products like quinones .

Methodological Resources

  • Spectroscopic Data Validation : Cross-reference with NIST Chemistry WebBook for thermodynamic properties (e.g., boiling point: 283°C) .
  • Systematic Review Protocols : Follow COSMOS-E guidelines for meta-analyses of toxicological studies .
  • Experimental Design Tools : Utilize Minitab® for randomized DOE matrices .

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